molecular formula C26H27N3O4S B2740903 N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-16-5

N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2740903
CAS No.: 898430-16-5
M. Wt: 477.58
InChI Key: FAJAKWHLJYIQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study involving α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a method similar to the one used for N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, demonstrated moderate to high antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. This suggests potential applications of this compound in cancer research and therapy (Fang et al., 2016).

Neuropharmacology

Although not directly involving the specific compound , related research on orexin receptors, which are implicated in sleep-wake regulation, has utilized compounds with similar structures to this compound. These studies contribute to understanding the roles of different receptors in sleep modulation and potentially offer insights into the neurological applications of similar compounds (Dugovic et al., 2009).

Synthetic Methodologies

Research has been conducted on the synthesis of related 1,2,3,4-tetrahydroquinoline derivatives, showcasing methodologies that may be applicable to the synthesis of this compound. Such studies are essential for developing efficient and practical synthetic routes for potential pharmacological applications (Bois-choussy et al., 2001).

Catalysis in Organic Synthesis

A study demonstrated the use of similar oxalamide compounds as effective ligands in copper-catalyzed coupling reactions. This indicates potential applications of this compound in facilitating various organic synthesis processes (Chen et al., 2023).

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-6-11-22(12-7-17)34(32,33)29-14-4-5-20-9-10-21(16-24(20)29)27-25(30)26(31)28-23-13-8-18(2)15-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJAKWHLJYIQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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